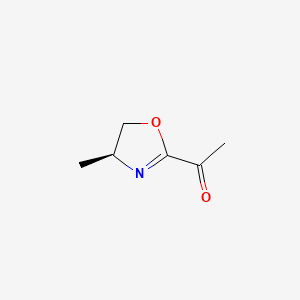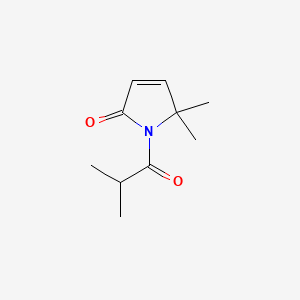
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization. For instance, the reaction of 3,5-dichloro-4-methyl-1H-pyrazole with hydrazine hydrate under acidic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper(II) salts, can enhance the efficiency of the cyclization process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of triazole derivatives .
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) involves its interaction with specific molecular targets. In biological systems, triazoles are known to inhibit enzymes by binding to their active sites. For example, they can inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cell .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.
3,5-Dichloro-1,2,4-Triazole: Similar to 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) but lacks the methyl group at the 4 position.
4-Methyl-1,2,4-Triazole: Contains a methyl group at the 4 position but lacks the chlorine atoms at the 3 and 5 positions
Uniqueness
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an antimicrobial agent and its utility in various chemical reactions .
Propiedades
Número CAS |
171253-97-7 |
|---|---|
Fórmula molecular |
C3H3Cl2N3 |
Peso molecular |
151.978 |
Nombre IUPAC |
3,5-dichloro-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C3H3Cl2N3/c1-8-2(4)6-7-3(8)5/h1H3 |
Clave InChI |
PTYSJUCNMCIREW-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1Cl)Cl |
Sinónimos |
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B575664.png)
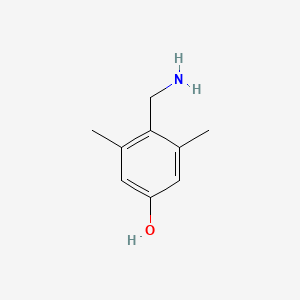
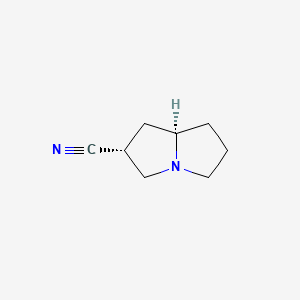
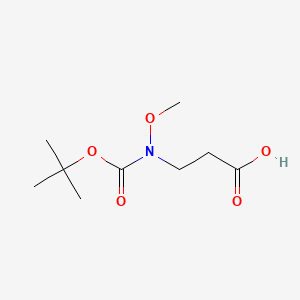
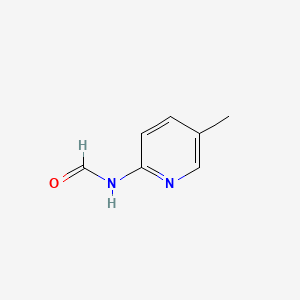
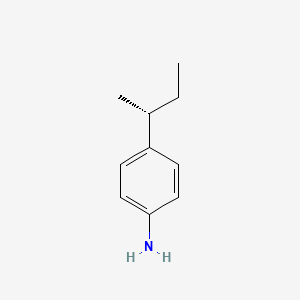
![[1,2]Dioxeto[3,4-B]quinoxaline](/img/structure/B575677.png)
